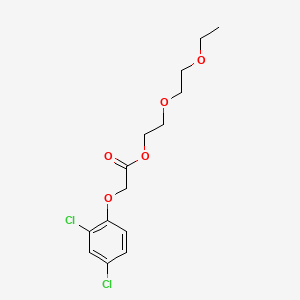

2,4-D 2-(2-ethoxyethoxy)ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-D 2-(2-ethoxyethoxy)ethyl ester is a chemical compound belonging to the family of phenoxy herbicides. It is widely used as a post-emergence systemic herbicide for the selective control of broadleaf weeds in various agricultural and non-agricultural settings. The compound is known for its efficacy in weed control and is commonly found in many herbicidal formulations .

Preparation Methods

The synthesis of 2,4-D 2-(2-ethoxyethoxy)ethyl ester involves the reaction of 2,4-dichlorophenoxyacetic acid with 2-(2-ethoxyethoxy)ethanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The esterification process results in the formation of the desired ester compound .

Industrial production methods for this compound often involve large-scale esterification reactions, followed by purification steps such as distillation and crystallization to obtain the pure product .

Chemical Reactions Analysis

2,4-D 2-(2-ethoxyethoxy)ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-D 2-(2-ethoxyethoxy)ethyl ester has several scientific research applications, including:

Agriculture: It is extensively used as a herbicide for controlling broadleaf weeds in crops such as wheat, corn, and rice.

Environmental Studies: The compound is studied for its environmental impact, including its persistence in soil and water and its effects on non-target organisms.

Biochemistry: The compound is used in studies investigating the biochemical pathways involved in plant growth regulation and herbicide resistance.

Mechanism of Action

The mechanism of action of 2,4-D 2-(2-ethoxyethoxy)ethyl ester involves its function as a synthetic auxin, a type of plant hormone. Upon application, the ester penetrates the plant cuticle and is converted to its active form, 2,4-dichlorophenoxyacetic acid. This active form mimics natural auxins, leading to uncontrolled cell division and growth, ultimately causing the death of the target weed .

The molecular targets of the compound include auxin receptors and transport proteins, which are involved in regulating plant growth and development .

Comparison with Similar Compounds

2,4-D 2-(2-ethoxyethoxy)ethyl ester can be compared with other similar compounds, such as:

2,4-D butoxyethyl ester: Another ester form of 2,4-dichlorophenoxyacetic acid, known for its high efficacy in weed control but with a higher potential for vapor drift.

2,4-D ethylhexyl ester: This ester form is known for its lower volatility and reduced risk of off-target movement compared to other esters.

2,4-D isopropyl ester: Similar in function but with different physical and chemical properties that may affect its application and efficacy.

The uniqueness of this compound lies in its specific ester group, which influences its solubility, volatility, and overall herbicidal activity .

Properties

CAS No. |

53404-36-7 |

|---|---|

Molecular Formula |

C14H18Cl2O5 |

Molecular Weight |

337.2 g/mol |

IUPAC Name |

2-(2-ethoxyethoxy)ethyl 2-(2,4-dichlorophenoxy)acetate |

InChI |

InChI=1S/C14H18Cl2O5/c1-2-18-5-6-19-7-8-20-14(17)10-21-13-4-3-11(15)9-12(13)16/h3-4,9H,2,5-8,10H2,1H3 |

InChI Key |

ACRYEKZMMBMNGC-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.